5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylamino group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the sulfonylation of a morpholine derivative, followed by the formation of the phenylamino group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of substituted phenylamino derivatives .
Scientific Research Applications
5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carboxylic acid: Shares a similar morpholine and sulfonyl group but differs in the core structure.
[(2-{[2-Methoxy-5-(morpholin-4-ylsulfonyl)phenyl]amino}-2-oxoethyl)thio]acetic acid: Contains a similar phenylamino and sulfonyl group but has a different backbone.
Uniqueness
5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20N2O6S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-(4-morpholin-4-ylsulfonylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H20N2O6S/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)24(21,22)17-8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) |
InChI Key |
SBFXAPVIETUGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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